molecular formula C21H18N2O6 B12541636 1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione CAS No. 677334-17-7

1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione

Cat. No.: B12541636
CAS No.: 677334-17-7
M. Wt: 394.4 g/mol
InChI Key: YFLNPBOLNUVXGL-UHFFFAOYSA-N
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Description

1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two nitrophenyl groups attached to a hepta-diene backbone, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione typically involves a multi-step process. One common method includes the condensation of 4-methyl-3-nitrobenzaldehyde with acetone in the presence of a base, followed by a series of reactions to form the hepta-diene backbone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amino derivatives .

Scientific Research Applications

1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione involves interactions with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various cellular processes. The compound’s effects on molecular targets such as enzymes and receptors are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione is unique due to its specific nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest .

Properties

CAS No.

677334-17-7

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

1,7-bis(4-methyl-3-nitrophenyl)hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C21H18N2O6/c1-14-3-5-16(11-20(14)22(26)27)7-9-18(24)13-19(25)10-8-17-6-4-15(2)21(12-17)23(28)29/h3-12H,13H2,1-2H3

InChI Key

YFLNPBOLNUVXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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